molecular formula C8H3F7 B1357812 1-Fluoro-2,4-bis(trifluoromethyl)benzene CAS No. 36649-94-2

1-Fluoro-2,4-bis(trifluoromethyl)benzene

Cat. No.: B1357812
CAS No.: 36649-94-2
M. Wt: 232.1 g/mol
InChI Key: KIVISFSUGQQCCS-UHFFFAOYSA-N
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Description

1-Fluoro-2,4-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3F7 . It is used in various chemical syntheses .


Synthesis Analysis

1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . The synthesis involves using phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .


Molecular Structure Analysis

The molecules of 1,4-Bis(trifluoromethyl)benzene exhibit large dihedral angles between the donor and acceptor moieties, which are close to 80° . This was shown by single crystal X-ray analysis and theoretical calculations .


Chemical Reactions Analysis

The compounds show very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 111.1±35.0 °C and its density is predicted to be 1.444±0.06 g/cm3 .

Scientific Research Applications

Fluorination Processes

1-Fluoro-2,4-bis(trifluoromethyl)benzene is a product of the fluorination of 1,3-Bis-(trifluoromethyl)benzene, where it is formed alongside 1-fluoro-3,5-bis-(trifluoromethyl)benzene. This process involves potassium tetrafluorocobaltate and results in lightly fluorinated aromatic products, with associated mechanistic implications and probable reaction pathways (Parsons, 1972).

Synthesis in Polymer Chemistry

In polymer chemistry, this compound plays a role in the synthesis of various compounds. For instance, it is involved in the preparation of bis[2,4-bis(trifluoromethyl)phenyl]fluorophosphine and related platinum complexes, characterized by NMR and mass spectra, and exhibiting specific structural properties (Heuer, Jones, & Schmutzler, 1990). Additionally, it is a key component in the creation of soluble fluoro-polyimides, synthesized by reacting with aromatic dianhydrides to produce polyimide films with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Starting Material in Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, serves as a versatile starting material in organometallic synthesis. It is prepared from 1,3-bis(fluoromethyl)benzene and used in various synthetically useful reactions, showcasing the versatility of fluorine-substituted benzenes in this field (Porwisiak & Schlosser, 1996).

NMR Indicator for Protons and Metal Ions

1-Fluoro-2,6-bis(methylene-iminodiacetate)benzene, another derivative, serves as a 19F NMR indicator for protons and metal ions. Its 19F NMR resonances shift significantly upon protonation or complexation of metal ions, likely due to metal–fluorine σ-donor bonds (Plenio & Burth, 1994).

Coordination Chemistry

In coordination chemistry, fluorocarbons like 1,3-bis(bromomethyl)-2-fluorobenzene are used to synthesize fluorocryptands. These cryptands can complex with Group I and II metal ions, leading to significant shifts in their 19F NMR resonances and influencing their coordination chemistry (Plenio, Hermann, & Diodone, 1997).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Fluoro-2,4-bis(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets and its overall effectiveness.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H311-H314 and precautionary statements P501-P260-P264-P280-P361+P364-P303+P361+P353-P301+P330+P331-P304+P340+P310-P305+P351+P338+P310-P405 .

Biochemical Analysis

Biochemical Properties

1-Fluoro-2,4-bis(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, the compound has been observed to interact with proteins involved in cell signaling pathways, altering their function and downstream effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, the compound has been shown to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. The compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, with no significant changes in physiological parameters . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . Threshold effects have also been noted, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced biological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s, which play a key role in the metabolism of xenobiotics . The metabolic pathways of this compound can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion, facilitated by its lipophilic nature . Additionally, specific transporters may be involved in the uptake and efflux of the compound, influencing its intracellular concentration and distribution . The localization and accumulation of this compound within tissues can affect its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

1-fluoro-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVISFSUGQQCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606111
Record name 1-Fluoro-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36649-94-2
Record name 1-Fluoro-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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